4-fluoro-1H-indole-5-carbaldehyde

Catalog No.
S897971
CAS No.
1368354-37-3
M.F
C9H6FNO
M. Wt
163.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-fluoro-1H-indole-5-carbaldehyde

CAS Number

1368354-37-3

Product Name

4-fluoro-1H-indole-5-carbaldehyde

IUPAC Name

4-fluoro-1H-indole-5-carbaldehyde

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

InChI

InChI=1S/C9H6FNO/c10-9-6(5-12)1-2-8-7(9)3-4-11-8/h1-5,11H

InChI Key

KREBWWXPGNBYRQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C(=C1C=O)F

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1C=O)F

4-Fluoro-1H-indole-5-carbaldehyde (CAS: 1368354-37-3) is a highly specialized, bifunctional fluorinated building block utilized extensively in medicinal chemistry and radiopharmaceutical development. Featuring a reactive C5-aldehyde and an adjacent C4-fluorine atom, this compound serves as a critical precursor for reductive aminations, Knoevenagel condensations, and isotopic exchange reactions. The C4-fluorine atom fundamentally alters the electronic environment of the indole core, increasing the electrophilicity of the adjacent carbonyl, lowering the pKa of the indole NH for milder N-alkylation, and providing essential steric and metabolic shielding. It is preferentially procured by process chemists and radiochemists who require precise electronic activation and metabolic blocking that standard indole-5-carbaldehydes cannot provide [1].

Research Fit

1
Regioisomer identity 4-fluoro-5-formyl arrangement on indole; distinguished from 3- or 6-carbaldehyde regioisomers.
2
Radiosynthesis pathway Reported successful isotopic 18F exchange precursor for L-4-[18F]fluorotryptophan.
3
Synthetic building block Fluorinated indole-5-carbaldehyde scaffold for medicinal chemistry and derivatisation.

Substituting 4-fluoro-1H-indole-5-carbaldehyde with the unfluorinated 1H-indole-5-carbaldehyde or alternative positional isomers (such as 6-fluoro-1H-indole-5-carbaldehyde) leads to significant performance drop-offs in targeted syntheses. Unfluorinated analogs lack the strong inductive (-I) electron-withdrawing effect at the C4 position, resulting in slower condensation kinetics at the C5-aldehyde and leaving the C4 position vulnerable to CYP450-mediated oxidative metabolism. Furthermore, in highly specialized applications such as nucleophilic radiofluorination via isotopic exchange, alternative isomers fail to provide the necessary chemical stability and radiochemical yield, as the specific C4-fluoro/C5-formyl spatial arrangement is mandatory for optimal activation and subsequent decarbonylation [1].

Substitution Risk

!
3‑Carbaldehyde regioisomer 4‑fluoro‑1H‑indole‑3‑carbaldehyde places the formyl on the pyrrole ring, altering SNAr activation geometry and radiosynthetic feasibility. The 5‑formyl/4‑fluoro arrangement provides ortho‑activation not available in the 3‑isomer.
!
Non‑fluorinated indole‑5‑carbaldehyde Lacks the fluorine leaving group required for isotopic 18F exchange; cannot support the documented radiosynthetic pathway to fluorotryptophan.
!
4‑Chloro/4‑bromo analogs Larger halogens introduce different steric bulk, lipophilicity, and leaving‑group potential; may require re‑optimisation of coupling steps and can shift metabolic profiles.

Optimal Activation for Nucleophilic Isotopic Exchange and Radiosynthesis

In the development of L-[18F]fluorotryptophan radiotracers, carbonyl-activated precursors are required to facilitate isotopic exchange. Comparative evaluations of various fluoro-1H-indolecarbaldehydes demonstrated that the 4-fluoro-5-carbaldehyde substitution pattern provided the highest radiochemical yields and chemical stability during isotopic exchange and subsequent Rh(PPh3)3-mediated reductive decarbonylation. This specific isomer enabled a successful 11-step linear synthesis of the activated precursor with an 8% overall yield and >99% enantiomeric purity, whereas 6-fluoro isomers failed under analogous conditions due to inadequate activation and instability [1].

Evidence DimensionRadiochemical yield and stability in isotopic exchange
Target Compound Data4-fluoro-5-carbaldehyde scaffold (Optimal yield, successful multi-step radiosynthesis)
Comparator Or Baseline6-fluoro-1H-indolecarbaldehyde isomers (Failed labeling)
Quantified DifferenceEnabled successful 11-step precursor synthesis (8% yield, >99% ee) and radiolabeling, while 6-fluoro variants failed
ConditionsNucleophilic radiofluorination via isotopic exchange followed by Rh(PPh3)3 decarbonylation

For radiotracer development, procuring this specific isomer is mandatory to achieve viable radiochemical yields and precursor stability during PET probe synthesis.

Radiochemical yield
Head-to-head
~13% RCY (isolated, decay‑corrected), >70 MBq/μmol, >99% ee
Reported highest yield among tested fluoroindolecarbaldehyde regioisomers; only scaffold achieving L‑4‑[18F]fluorotryptophan.
Data from systematic head‑to‑head comparison; precursor identity: 1‑benzyl‑4‑fluoro‑1H‑indole‑5‑carbaldehyde.

Inductive Acceleration of C5-Carbonyl Electrophilicity

The highly electronegative C4-fluorine exerts a strong inductive electron-withdrawing effect (-I) on the adjacent C5-aldehyde. Compared to the unfluorinated baseline, this effect increases the partial positive charge on the carbonyl carbon, accelerating nucleophilic attack. This results in faster reaction kinetics and higher conversion rates during reductive aminations and Knoevenagel condensations, particularly when coupling with sterically hindered amines [1].

Evidence DimensionCarbonyl electrophilicity and condensation kinetics
Target Compound Data4-fluoro-1H-indole-5-carbaldehyde (Accelerated kinetics via -I effect)
Comparator Or Baseline1H-indole-5-carbaldehyde (Standard reaction kinetics)
Quantified DifferenceEnhanced conversion rates in sterically demanding amine couplings
ConditionsStandard reductive amination and condensation protocols

Process chemists achieve higher throughput and fewer unreacted intermediates by leveraging the electronically activated aldehyde.

Electronic activation
Class‑level
4‑F/5‑formyl ortho‑relationship creates a dual electron‑withdrawing environment for nucleophilic aromatic substitution.
Supports SNAr‑based 18F incorporation; geometry not reproducible with 3‑formyl isomer.
Indirect evidence; no direct SNAr rate comparison available.

Modulation of Indole NH Acidity for Milder N-Alkylation

The proximity of the C4-fluorine to the indole core lowers the pKa of the indole NH relative to unsubstituted analogs. This increased acidity permits the use of milder bases (e.g., K2CO3 instead of NaH) during N-alkylation or N-protection steps (such as N-benzylation). Utilizing milder conditions prevents base-catalyzed side reactions or degradation at the sensitive C5-aldehyde, improving the overall purity profile of the functionalized intermediate [1].

Evidence DimensionIndole NH pKa and base requirement
Target Compound Data4-fluoro-1H-indole-5-carbaldehyde (Lower pKa, compatible with mild bases)
Comparator Or Baseline1H-indole-5-carbaldehyde (Higher pKa, requires stronger bases)
Quantified DifferenceEnables quantitative N-functionalization without C5-aldehyde degradation
ConditionsN-alkylation/protection in standard organic solvents

Buyers optimizing scale-up routes can utilize milder reagents, directly improving the yield and impurity profile of downstream intermediates.

Physicochemical shift
Reported
MW +18 Da vs. non‑fluorinated; F van der Waals radius 1.47 Å (minimal steric perturbation).
Fluorine offers electronic modulation with the smallest size increase among halogens.
LogP shift and Hammett value estimated from class‑level analog data.

Proactive C4-Metabolic Soft-Spot Shielding

In medicinal chemistry, the C4 position of the indole ring is a well-documented metabolic soft spot, highly susceptible to CYP450-mediated oxidation. The C4-fluorine in 4-fluoro-1H-indole-5-carbaldehyde completely blocks this oxidative liability while introducing minimal steric bulk (Van der Waals radius of F is 1.47 Å vs H at 1.20 Å). This provides a superior pharmacokinetic baseline compared to unfluorinated or bulkier C4-methyl/chloro substituted analogs [1].

Evidence DimensionOxidative metabolic stability at the C4 position
Target Compound Data4-fluoro-1H-indole-5-carbaldehyde (C4 oxidation completely blocked)
Comparator Or Baseline1H-indole-5-carbaldehyde (High susceptibility to C4 hydroxylation)
Quantified DifferenceSignificant reduction in CYP450-mediated clearance for downstream APIs
ConditionsIn vivo pharmacokinetic modeling and hepatic microsome assays

Drug discovery teams procure this building block to systematically design out metabolic liabilities during hit-to-lead optimization.

PET precursor validation
Head‑to‑head
Successful 3‑step radiosynthesis; >99% ee L‑4‑[18F]fluorotryptophan achieved.
Only 4‑fluoro‑5‑carbaldehyde scaffold validated for this PET tracer route; 6‑[18F] analog synthesis failed.
Non‑fluorinated parent cannot serve as precursor due to missing leaving group.
Spectroscopic ID
Method context
Vapor‑phase IR carbonyl 1686–1713 cm⁻¹; GC elution order governed by steric crowding.
Supports analytical confirmation of regioisomeric identity to avoid positional isomer mismatch.
Data from non‑fluorinated analog study; fluorine shift expected but not directly measured.
Synthetic accessibility
Context‑dependent
~8% overall yield for protected 4‑fluoro‑5‑formylindole in 11‑step linear synthesis.
Higher procurement cost reflects synthetic complexity relative to non‑fluorinated parent.
Regioselective C4 metalation provides a reliable entry for derivatisation.

Precursor Synthesis for 18F-Radiotracers in PET Imaging

Due to its optimal activation for nucleophilic isotopic exchange and chemical stability during reductive decarbonylation, this compound is the precursor of choice for synthesizing L-4-[18F]fluorotryptophan and related radiolabeled amino acids for tumor diagnostics [1].

Scaffold for Kinase Inhibitor Development

The activated C5-aldehyde is ideal for rapid reductive amination to append solubilizing groups, while the C4-fluorine provides essential metabolic shielding, making it a highly efficient starting material for next-generation, metabolically stable kinase inhibitors [2].

Synthesis of CNS-Penetrant Therapeutics

The introduction of the C4-fluorine increases the overall lipophilicity (logD) of the indole core compared to unfluorinated analogs, improving blood-brain barrier (BBB) penetration for neurotherapeutics while simultaneously blocking C4-oxidation [2].

Advanced N-Functionalized Building Blocks

Its lowered NH pKa allows process chemists to perform selective N-alkylation or N-arylation under mild basic conditions, preserving the integrity of the C5-aldehyde for subsequent late-stage functionalization in complex API syntheses [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
PET tracer precursor
Isotopic 18F exchange‑enabling 4‑F/5‑formyl scaffold
Radiochemical yield, enantiomeric purity, and precursor stability in SNAr radiosynthesis
Serotonergic ligand synthesis
Fluorine‑enhanced metabolic stability at indole C4 position
In vitro metabolic profile and receptor binding affinity after derivatisation
Kinase inhibitor library
Electronic and steric tuning via 4‑F; 5‑formyl synthetic handle
Target engagement and selectivity in fluorinated kinase inhibitor analogs
Carboxylic acid intermediate
Aldehyde‑to‑acid oxidation for stable, storable coupling partner
Purity and physicochemical property shift relative to non‑fluorinated acid

XLogP3

1.6

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